molecular formula C12H12N2O B15250805 2-(2-Methoxyphenyl)-4-methylpyrimidine

2-(2-Methoxyphenyl)-4-methylpyrimidine

Cat. No.: B15250805
M. Wt: 200.24 g/mol
InChI Key: JVUORCBRLHAHJO-UHFFFAOYSA-N
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Description

Pyrimidine,2-(2-methoxyphenyl)-4-methyl- is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a methoxyphenyl group at position 2 and a methyl group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine,2-(2-methoxyphenyl)-4-methyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is usually refluxed in ethanol for several hours to yield the desired product.

Industrial Production Methods

Industrial production of Pyrimidine,2-(2-methoxyphenyl)-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine,2-(2-methoxyphenyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Pyrimidine,2-(2-methoxyphenyl)-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrimidine,2-(2-methoxyphenyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrimidine,2-(2-methoxyphenyl)-4-methyl- can be compared with other similar compounds such as:

The uniqueness of Pyrimidine,2-(2-methoxyphenyl)-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4-methylpyrimidine

InChI

InChI=1S/C12H12N2O/c1-9-7-8-13-12(14-9)10-5-3-4-6-11(10)15-2/h3-8H,1-2H3

InChI Key

JVUORCBRLHAHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C2=CC=CC=C2OC

Origin of Product

United States

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